molecular formula C14H16ClN3O3 B7715004 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide

Cat. No.: B7715004
M. Wt: 309.75 g/mol
InChI Key: MQUDYUITROHOAD-UHFFFAOYSA-N
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Description

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 4-chlorophenyl group, an oxadiazole ring, and a propanamide moiety with a 2-methoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Propanamide Moiety: The propanamide moiety can be attached through an amidation reaction involving the oxadiazole intermediate and a suitable amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the 4-chlorophenyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles.

Scientific Research Applications

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide: Similar structure with a bromine atom instead of chlorine.

    3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide: Similar structure with a methyl group instead of chlorine.

    3-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide: Similar structure with a nitro group instead of chlorine.

Uniqueness

The uniqueness of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the 4-chlorophenyl group, oxadiazole ring, and propanamide moiety with a 2-methoxyethyl substituent makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-20-9-8-16-12(19)6-7-13-17-14(18-21-13)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUDYUITROHOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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